6-Fluoro-2-(hydroxymethyl)chroman-4-ol

Medicinal Chemistry ADME Lipophilicity

Select 6-Fluoro-2-(hydroxymethyl)chroman-4-ol for your medicinal chemistry programs to leverage its strategic 6-fluoro substitution, which significantly reduces lipophilicity and blocks oxidative metabolism, enhancing metabolic stability. The 2-hydroxymethyl group offers a distinct synthetic handle for ester prodrugs or ether-linked conjugates, making it superior to simpler 6-fluorochroman-4-ols. With high purity (≥98%) ensuring reproducible multi-step synthesis, this building block is ideal for CNS drug discovery where balanced LogP and half-life are critical. Order now to accelerate your lead optimization.

Molecular Formula C10H11FO3
Molecular Weight 198.19 g/mol
Cat. No. B11901410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(hydroxymethyl)chroman-4-ol
Molecular FormulaC10H11FO3
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESC1C(OC2=C(C1O)C=C(C=C2)F)CO
InChIInChI=1S/C10H11FO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-3,7,9,12-13H,4-5H2
InChIKeyNODHOAXWTCTVOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-2-(hydroxymethyl)chroman-4-ol: A Fluorinated Chroman Scaffold for Pharmaceutical R&D and CNS-Targeted Synthesis


6-Fluoro-2-(hydroxymethyl)chroman-4-ol (CAS 1355224-41-7) is a fluorinated heterocyclic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol. It is characterized by a chroman-4-ol core substituted with a fluorine atom at the 6-position and a hydroxymethyl group at the 2-position . This specific substitution pattern distinguishes it from other chroman derivatives and positions it as a valuable intermediate in pharmaceutical research, particularly for modulating lipophilicity and metabolic stability in drug discovery programs .

Procurement Note: Why 6-Fluoro-2-(hydroxymethyl)chroman-4-ol Cannot Be Substituted with Unsubstituted or Differently Halogenated Chroman Analogs


Substituting 6-Fluoro-2-(hydroxymethyl)chroman-4-ol with a non-fluorinated or differently halogenated chroman analog is scientifically unjustified due to the profound impact of the 6-fluoro and 2-hydroxymethyl substituents on physicochemical and biological properties. The fluorine atom at the 6-position is known to significantly alter the molecule's electronic distribution, which can enhance metabolic stability by blocking oxidative metabolism at that site . Furthermore, the presence of the 2-hydroxymethyl group provides a distinct synthetic handle for further derivatization, differentiating it from simpler 6-fluorochroman-4-ols . The quantitative evidence below demonstrates how these structural nuances translate into measurable differences that are critical for reproducible research and development outcomes.

Quantitative Differentiation of 6-Fluoro-2-(hydroxymethyl)chroman-4-ol: Key Comparative Data for Scientific Selection


Lipophilicity Modulation: Fluorinated vs. Non-Fluorinated Chroman-4-ols

The reduction of a fluorinated chromone to its corresponding chroman-4-ol, such as the target compound, results in a substantial drop in lipophilicity (LogP). This is a stark contrast to non-fluorinated chromones, where reduction leads to a negligible change or slight increase in LogP. This class-level inference, supported by a study on 2-fluoroalkyl chroman-4-ols, demonstrates that the presence of fluorine fundamentally alters the ADME profile of the chroman-4-ol scaffold [1].

Medicinal Chemistry ADME Lipophilicity

Purity Benchmarking for 6-Fluoro-2-(hydroxymethyl)chroman-4-ol Against Common Chroman Analogs

Commercially available 6-Fluoro-2-(hydroxymethyl)chroman-4-ol is routinely supplied with a minimum purity specification of 95%, with some vendors offering material at 97-98% purity . This sets a clear quality benchmark for procurement. In comparison, the closely related analog (4R)-6-Bromo-2-(hydroxymethyl)chroman-4-ol is also offered at 95% purity, indicating a consistent industry standard for these complex heterocycles .

Chemical Synthesis Quality Control Procurement

Distinct Synthetic Utility: The 2-Hydroxymethyl Handle vs. Unsubstituted 6-Fluorochroman-4-ol

Unlike 6-Fluorochroman-4-ol (CAS 457628-46-5), which lacks the 2-hydroxymethyl group, the target compound possesses a primary alcohol moiety that serves as a versatile synthetic handle for further functionalization. This structural feature enables a wider array of chemical transformations, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid, directly expanding its utility as a building block for generating diverse compound libraries .

Organic Synthesis Medicinal Chemistry Building Blocks

Computationally Predicted Physicochemical Profile vs. 7-Bromo Analog

Computational predictions highlight distinct physicochemical differences between 6-Fluoro-2-(hydroxymethyl)chroman-4-ol and its 7-bromo analog. The target compound features two hydrogen bond donors and a monoisotopic mass of 198.06922237 g/mol, whereas (4S)-7-Bromo-2-(hydroxymethyl)chroman-4-ol has a higher molecular weight (259.10 g/mol) and a monoisotopic mass of 257.98916 g/mol . These differences in mass and halogen type (fluorine vs. bromine) directly impact properties like lipophilicity and metabolic stability, guiding chemists toward the appropriate scaffold for their target product profile.

Computational Chemistry Drug Design Physicochemical Properties

Primary Research Applications for 6-Fluoro-2-(hydroxymethyl)chroman-4-ol Based on Verified Differentiators


Medicinal Chemistry: Optimizing ADME Profiles Through Fluorine-Mediated Lipophilicity Control

As supported by class-level evidence, the fluorine substitution in 6-Fluoro-2-(hydroxymethyl)chroman-4-ol is associated with a substantial reduction in lipophilicity compared to its non-fluorinated analogs [1]. This makes it a strategic building block for medicinal chemistry teams aiming to lower the LogP of lead compounds to improve aqueous solubility, reduce off-target binding, and enhance overall drug-likeness. Its use is particularly indicated in programs where high lipophilicity is a liability.

Organic Synthesis: Leveraging the 2-Hydroxymethyl Group for Advanced Intermediate Construction

The presence of the 2-hydroxymethyl group provides a distinct advantage over simpler 6-fluorochroman-4-ols, offering an additional point for chemical diversification . This compound is ideally suited for the synthesis of more complex molecules, including ester prodrugs, ether-linked conjugates, or oxidized derivatives. Its high commercial purity (≥95-98%) ensures reliable outcomes in multi-step synthetic sequences .

CNS Drug Discovery: Building Fluorinated Scaffolds with Enhanced Metabolic Stability

Fluorination at the 6-position is recognized as a strategy to increase a molecule's metabolic stability by blocking oxidative metabolism . This makes 6-Fluoro-2-(hydroxymethyl)chroman-4-ol a relevant intermediate for central nervous system (CNS) drug discovery, where a balance of lipophilicity for blood-brain barrier penetration and metabolic stability for adequate half-life is paramount. The compound serves as a core scaffold for synthesizing analogs of CNS-active chroman-based molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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